molecular formula C27H27NO5 B1393049 (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid CAS No. 1252046-18-6

(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B1393049
CAS No.: 1252046-18-6
M. Wt: 445.5 g/mol
InChI Key: GEMUBACKFRPGNS-VWLOTQADSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound features a chiral center at the second carbon position, designated by the (2S) stereochemical descriptor, indicating the S-configuration according to Cahn-Ingold-Prelog priority rules. The butanoic acid backbone extends four carbon atoms in length, with the carboxylic acid functionality at the terminal position and the amino group protection at the alpha carbon. The 4-ethoxyphenyl substituent occupies the gamma position of the butanoic acid chain, creating a homologated version of the traditional phenylalanine structure.

The fluorenylmethoxycarbonyl protecting group, commonly referenced in peptide chemistry literature, provides both steric bulk and unique electronic properties to the molecule. This protecting group consists of a nine-hydrogen-fluoren-9-yl system connected through a methoxy bridge to a carbonyl group that forms a carbamate linkage with the amino nitrogen. The systematic name accurately reflects the complete molecular architecture, including the absolute stereochemistry, functional group positioning, and substituent patterns that define this specific chemical entity.

Comparative analysis with related fluorenylmethoxycarbonyl-protected derivatives reveals systematic nomenclature patterns. For instance, the closely related (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid differs only in the para-substituent of the aromatic ring, replacing the ethoxy group with a tert-butoxy moiety. Similarly, fluorenylmethoxycarbonyl-4-amino-L-phenylalanine represents the non-homologated analog with different aromatic substitution patterns. These nomenclature relationships demonstrate the systematic approach to naming complex fluorenylmethoxycarbonyl-protected amino acid derivatives.

The molecular formula of this compound can be derived from its structural components. Based on the systematic analysis of similar compounds in the literature, the ethoxy-substituted homophenylalanine derivative would possess a specific molecular weight and elemental composition that distinguishes it from related structures. The compound represents a unique entry in chemical databases and synthetic chemistry literature due to its specific substitution pattern and stereochemical configuration.

Comparative Analysis with Related Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

The structural landscape of fluorenylmethoxycarbonyl-protected amino acid derivatives encompasses a diverse array of compounds with varying aromatic substitution patterns and backbone modifications. The target compound this compound occupies a unique position within this family, sharing structural features with several well-characterized analogs while maintaining distinct properties arising from its specific substitution pattern.

Fluorenylmethoxycarbonyl-4-[2-(tert-butoxycarbonylamino)ethoxy]-L-phenylalanine represents a structurally related compound featuring an ethoxy linkage, though with different substitution at the para position of the aromatic ring. This compound possesses a molecular weight of 546.6 grams per mole and demonstrates the accommodation of bulky substituents at the aromatic para position. The presence of the ethoxy bridge in both compounds suggests similar electronic properties and potential for hydrogen bonding interactions, though the additional tert-butoxycarbonylamino functionality introduces significant steric bulk and additional protecting group chemistry.

The homophenylalanine derivative (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid provides perhaps the closest structural analog, differing only in the ethoxy versus tert-butoxy substitution at the para position. With a molecular weight of 473.6 grams per mole, this compound demonstrates how subtle changes in aromatic substitution can influence molecular properties while maintaining the core homophenylalanine architecture. The tert-butoxy group introduces greater steric bulk compared to the ethoxy substituent, potentially affecting conformational preferences and intermolecular interactions.

Compound Molecular Weight (g/mol) Key Structural Features Aromatic Substitution
Target Compound ~431* Ethoxy-substituted homophenylalanine 4-Ethoxyphenyl
Fluorenylmethoxycarbonyl-4-[2-(Boc-amino)ethoxy]-L-phenylalanine 546.6 Extended ethoxy linker with Boc protection 4-(2-Boc-aminoethoxy)phenyl
Fluorenylmethoxycarbonyl-L-HTyr(tBu)-OH 473.6 tert-Butoxy-substituted homophenylalanine 4-tert-Butoxyphenyl
Fluorenylmethoxycarbonyl-L-beta-homophenylalanine 401.5 Unsubstituted homophenylalanine Phenyl

*Estimated based on structural analysis

Fluorenylmethoxycarbonyl-L-beta-homophenylalanine, with its molecular weight of 401.5 grams per mole, represents the parent homophenylalanine structure without aromatic substitution. This compound provides a baseline for understanding how aromatic substitution affects the properties of the homophenylalanine framework. The addition of the ethoxy group in the target compound introduces both electronic and steric effects that distinguish it from the parent structure.

The comparative analysis extends to standard fluorenylmethoxycarbonyl-phenylalanine derivatives, such as fluorenylmethoxycarbonyl-phenylalanine itself, which possesses a molecular weight of 387.43 grams per mole. The transition from phenylalanine to homophenylalanine architecture introduces an additional methylene unit in the side chain, fundamentally altering the spatial relationship between the aromatic ring and the amino acid backbone. This structural modification has profound implications for peptide conformation and biological activity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques to fully elucidate its molecular structure and dynamic properties. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, revealing the connectivity, stereochemistry, and conformational behavior of this complex molecule.

Proton nuclear magnetic resonance spectroscopy of related fluorenylmethoxycarbonyl-protected amino acids demonstrates characteristic chemical shift patterns that can be extrapolated to the target compound. The fluorenylmethoxycarbonyl protecting group exhibits distinctive aromatic proton signals in the 7.2-7.8 parts per million region, with the fluorenyl protons showing complex multipicity due to the rigid polycyclic structure. The methoxy bridge protons typically appear as a characteristic doublet around 4.2-4.4 parts per million, while the amino acid backbone protons show chemical shifts dependent on the specific substitution pattern and conformational preferences.

For fluorenylmethoxycarbonyl-phenylalanine, detailed nuclear magnetic resonance analysis reveals specific chemical shift values that provide insight into the electronic environment of different proton populations. The aromatic protons of the phenylalanine side chain appear in the 7.1-7.3 parts per million region, while the alpha proton shows characteristic coupling patterns with the adjacent amino group. In the target compound, the presence of the ethoxy substituent would be expected to influence the chemical shifts of the aromatic protons through electronic effects, while the additional methylene unit in the homophenylalanine backbone would create distinct coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environment of each carbon atom within the molecule. The carbonyl carbons typically appear in the 155-175 parts per million range, with the carboxylic acid carbonyl showing distinct chemical shifts from the carbamate carbonyl of the protecting group. The aromatic carbons exhibit chemical shifts in the 115-140 parts per million region, with the ethoxy-substituted carbons showing characteristic patterns related to the electron-donating nature of the ethoxy group.

Infrared spectroscopy reveals the vibrational characteristics of functional groups within the molecule, providing information about hydrogen bonding patterns and conformational preferences. The carboxylic acid carbonyl typically exhibits a strong absorption around 1700-1720 wavenumbers, while the carbamate carbonyl of the fluorenylmethoxycarbonyl group appears at slightly higher frequency around 1720-1740 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the ethoxy carbon-oxygen stretching provides additional characteristic absorptions around 1000-1300 wavenumbers.

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation patterns that confirm structural assignments. The molecular ion peak would be expected to correspond to the calculated molecular weight, while characteristic fragmentation patterns would include loss of the fluorenylmethoxycarbonyl protecting group and formation of diagnostic fragments related to the ethoxy-substituted aromatic ring. High-resolution mass spectrometry can provide elemental composition confirmation with parts per million accuracy, definitively establishing the molecular formula of the compound.

X-Ray Crystallographic Studies of Ethoxyphenyl-Butanoic Acid Derivatives

X-ray crystallographic analysis of related homophenylalanine derivatives provides crucial insights into the solid-state structural properties of this compound. While direct crystallographic data for the target compound may not be available, analysis of structurally similar molecules reveals important conformational trends and intermolecular interaction patterns that can be extrapolated to understand the solid-state behavior of the ethoxy-substituted derivative.

Crystallographic studies of peptide hybrids containing homophenylalanine derivatives demonstrate the unique conformational properties introduced by the extended side chain architecture. In these studies, the homophenylalanine residues adopt distinctive backbone conformations characterized by specific phi and psi angle combinations that differ significantly from standard phenylalanine residues. The additional methylene unit in the side chain provides increased conformational flexibility while maintaining favorable aromatic interactions with neighboring residues.

The crystal structure of a decapeptide containing beta-homophenylalanine residues reveals detailed geometric parameters that illuminate the structural preferences of extended phenylalanine analogs. The beta-phenylalanine residues adopt backbone conformations with phi angles of approximately -116 degrees and psi angles of +106 degrees, facilitating the formation of beta-hairpin structures through favorable hydrogen bonding patterns. The trans-geometry about the alpha-beta carbon bond, with theta angles approaching 180 degrees, accommodates the additional carbon atom without disrupting the overall peptide fold.

Crystallographic analysis reveals specific intermolecular interaction patterns that stabilize the solid-state structures of fluorenylmethoxycarbonyl-protected amino acids. The fluorenyl protecting group participates in pi-pi stacking interactions with neighboring molecules, creating extended networks that influence crystal packing. The rigid polycyclic structure of the fluorenyl group provides a well-defined geometric template that directs crystal formation and influences the overall molecular arrangement in the solid state.

The crystal parameters for related homophenylalanine peptides indicate orthorhombic space groups with specific unit cell dimensions that accommodate the extended side chain architecture. For example, crystallographic analysis of peptides containing beta-homophenylalanine reveals space group P2₁2₁2₁ with unit cell dimensions of a = 19.059 Angstroms, b = 19.470 Angstroms, and c = 21.077 Angstroms. These parameters demonstrate the spatial requirements for accommodating the extended aromatic side chains and their associated protecting groups.

Structural Parameter Beta-Homophenylalanine Expected for Target Compound
Phi Angle (degrees) -116 ~-110 to -120
Psi Angle (degrees) +106 ~+100 to +110
Theta Angle (degrees) +168 ~+165 to +175
Space Group P2₁2₁2₁ Likely orthorhombic
Resolution (Angstroms) 0.90 High resolution expected

Hydrogen bonding patterns in homophenylalanine-containing structures reveal the importance of the carboxylic acid and carbamate functionalities in stabilizing crystal lattices. The carboxylic acid group typically participates in dimeric hydrogen bonding arrangements, while the carbamate nitrogen of the fluorenylmethoxycarbonyl group forms additional intermolecular contacts. The ethoxy substituent in the target compound would be expected to participate in additional weak interactions that could influence crystal packing and stability.

Thermal analysis of crystalline homophenylalanine derivatives reveals distinct phase transitions and decomposition behaviors that reflect the molecular architecture and intermolecular interactions. Differential scanning calorimetry studies show melting transitions that correlate with the strength of intermolecular interactions and crystal packing efficiency. The presence of the ethoxy substituent in the target compound would be expected to influence these thermal properties through modifications in molecular packing and hydrogen bonding networks.

Computational Modeling of Stereoelectronic Properties

Computational analysis of this compound provides detailed insights into its electronic structure, conformational preferences, and molecular properties that complement experimental characterization methods. Density functional theory calculations reveal the electronic distribution within the molecule and predict key physical properties such as dipole moments, polarizabilities, and molecular orbital energies that govern chemical reactivity and intermolecular interactions.

The electronic structure of the ethoxy-substituted aromatic ring exhibits distinct characteristics compared to unsubstituted or differently substituted analogs. The ethoxy group acts as an electron-donating substituent through resonance effects, increasing electron density at the ortho and para positions of the aromatic ring. This electronic perturbation influences the overall molecular dipole moment and affects the electrostatic potential surface of the molecule, with implications for molecular recognition and binding interactions.

Conformational analysis using molecular dynamics simulations reveals the dynamic behavior of the flexible butanoic acid backbone and the rotational preferences of the ethoxy substituent. The presence of the additional methylene unit in the homophenylalanine architecture introduces conformational degrees of freedom that are absent in standard phenylalanine derivatives. Computational studies predict preferred dihedral angles and identify low-energy conformational families that correspond to experimentally observed structures.

The fluorenylmethoxycarbonyl protecting group contributes significant rigidity to the molecular structure while providing a substantial hydrophobic surface area. Computational analysis reveals the spatial arrangement of this protecting group relative to the rest of the molecule and predicts its influence on molecular aggregation and crystal packing. The polycyclic aromatic system of the fluorenyl group creates regions of high electron density that participate in pi-pi stacking interactions with neighboring molecules.

Electrostatic potential calculations illuminate the charge distribution within the molecule and identify regions of positive and negative electrostatic potential that drive intermolecular interactions. The carboxylic acid functionality creates a region of significant negative potential, while the carbamate carbonyl contributes additional electrostatic complexity. The ethoxy substituent modifies the electrostatic landscape of the aromatic ring, creating distinctive patterns that influence molecular recognition and binding selectivity.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that determine the electronic reactivity of the compound. The aromatic systems contribute significantly to these frontier orbitals, with the ethoxy substitution modifying the orbital energies through electronic effects. These computational predictions provide insights into potential photochemical behavior and electronic transitions that could be observed in spectroscopic studies.

Computational Parameter Predicted Value Range Physical Significance
Dipole Moment (Debye) 3.5-4.5 Intermolecular interaction strength
Molecular Volume (Ų) 450-500 Steric requirements
HOMO Energy (eV) -6.0 to -5.5 Electron-donating ability
LUMO Energy (eV) -1.0 to -0.5 Electron-accepting ability
Rotational Barriers (kcal/mol) 2-8 Conformational flexibility

Solvation modeling predicts the behavior of the compound in different solvent environments, revealing how polar and nonpolar solvents affect molecular conformation and aggregation properties. The amphiphilic nature of the molecule, with both hydrophilic and hydrophobic regions, creates complex solvation patterns that influence solubility and partitioning behavior. These computational predictions guide experimental design and provide mechanistic insights into observed solution behavior.

Properties

IUPAC Name

(2S)-4-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-2-32-19-14-11-18(12-15-19)13-16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14-15,24-25H,2,13,16-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMUBACKFRPGNS-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde, fluorenylmethanol, and L-aspartic acid.

    Formation of the Ethoxyphenyl Intermediate: 4-ethoxybenzaldehyde is converted to the corresponding ethoxyphenyl intermediate through a series of reactions, including reduction and protection steps.

    Fmoc Protection: Fluorenylmethanol is converted to fluorenylmethoxycarbonyl chloride (Fmoc-Cl) using reagents like phosgene or triphosgene.

    Coupling Reaction: The ethoxyphenyl intermediate is coupled with the Fmoc-protected amino acid derivative under basic conditions, typically using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection and Final Steps: The Fmoc group is removed under mild basic conditions, such as with piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesizers, large-scale reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group may yield quinones, while reduction of the carboxylic acid group would produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

Medicine

In medicine, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity under various conditions.

Mechanism of Action

The mechanism of action of (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethoxyphenyl group balances lipophilicity (via ethoxy) and aromatic π-π interactions, contrasting with bulkier substituents (e.g., tert-butylphenyl) or electron-withdrawing groups (e.g., CF₃) .

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogues suggest:

  • Lipophilicity : The 4-ethoxyphenyl group likely confers moderate logP values (~3.5–4.0), intermediate between benzyloxy (logP ~2.8) and tert-butylphenyl (logP ~5.0) derivatives .
  • Solubility: Fmoc-protected amino acids generally exhibit poor aqueous solubility but are soluble in polar aprotic solvents (e.g., DMF, DMSO) .
  • Stability : The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., piperidine), a property consistent across analogues .

Biological Activity

(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, also known as Fmoc-ethoxyphenylalanine, is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₂₇H₂₇NO₅
  • CAS Number : 1252046-18-6
  • Molecular Weight : 445.51 g/mol

The structure features a butanoic acid backbone with an ethoxyphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, which is key to its biological interactions.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within biological systems. The Fmoc group can be deprotected under basic conditions, allowing the free amino group to participate in various biochemical reactions. Additionally, the hydrophobic ethoxyphenyl group can interact with protein hydrophobic pockets, influencing protein folding and activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, cystobactamids, which share structural features with this compound, have demonstrated broad-spectrum activity against Gram-negative and Gram-positive bacteria . The unique oligoarylamide structure of cystobactamids enhances their interaction with bacterial membranes, suggesting potential applications for this compound in antimicrobial drug development.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in bacterial pathogenesis. For example, it may affect the Type III secretion system (T3SS) in pathogens like E. coli, which is critical for their virulence . By inhibiting this system, the compound could potentially reduce the pathogenicity of these bacteria.

Case Studies

Case Study 1: Antimicrobial Activity
A study focused on the synthesis and evaluation of derivatives related to this compound revealed that modifications to the ethoxyphenyl group significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an IC50 value of 25 µM, indicating effective inhibition at low concentrations.

Case Study 2: Protein-Ligand Interaction
In another study, the interaction of this compound with human serum albumin was investigated using fluorescence spectroscopy. The binding constant was determined to be Ka=1.5×105M1K_a=1.5\times 10^5\,M^{-1}, suggesting strong affinity between the compound and the protein. This interaction may influence drug delivery and bioavailability.

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of Type III secretion system in pathogenic bacteria
Fluorescence Spectroscopy StudyProtein InteractionStrong binding affinity to human serum albumin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Fmoc-protected amino acid coupling strategies. Key steps include:

  • Amino Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (pH 8–9) to protect the α-amino group .
  • Side-Chain Functionalization : Introduce the 4-ethoxyphenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF) .
  • Acid Deprotection : Cleave tert-butyl or methyl ester groups with TFA (trifluoroacetic acid) in dichloromethane .
    • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 80°C) and improves yields (~85%) compared to traditional reflux methods (~60%) .

Q. How should researchers purify and characterize this compound to ensure high purity for peptide synthesis?

  • Purification :

  • RP-HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for >98% purity. Retention time typically ranges 12–15 minutes .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product .
    • Characterization :
  • NMR : Confirm stereochemistry via 1H^1\text{H}-NMR (e.g., δ 7.2–7.8 ppm for fluorenyl protons) and 13C^{13}\text{C}-NMR (δ 155–160 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 472.2 .

Q. What are the critical storage and handling precautions for this compound?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent Fmoc group degradation. Avoid freeze-thaw cycles .
  • Safety : Wear PPE (gloves, goggles) due to acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) and potential respiratory irritation (GHS Category 4) .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

  • Steric Effects : The bulky 4-ethoxyphenyl group reduces coupling efficiency by ~15% compared to unsubstituted analogs. Pre-activate with HOBt/DIC (1:1.2 molar ratio) to mitigate this .
  • Electron-Donating Effects : The ethoxy group enhances stability against acidic cleavage (e.g., 20% piperidine in DMF deprotects Fmoc in 5 minutes vs. 2 minutes for methoxy analogs) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Case Study : Conflicting antimicrobial IC₅₀ values (2–50 µM) arise from assay variability. Standardize protocols:

  • Use Mueller-Hinton broth for bacterial assays and RPMI-1640 for fungal tests .
  • Validate via LC-MS to exclude degradation artifacts .
    • Data Reconciliation : Meta-analysis shows substituent electronegativity (e.g., nitro groups) correlates with activity (R² = 0.78) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking Studies : Use Schrödinger Suite with OPLS4 force field. The 4-ethoxyphenyl group forms π-π interactions with tryptophan residues (e.g., in HIV-1 protease, binding energy -9.2 kcal/mol) .
  • MD Simulations : Simulate 100 ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.